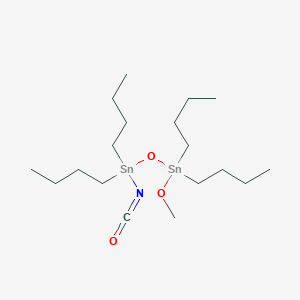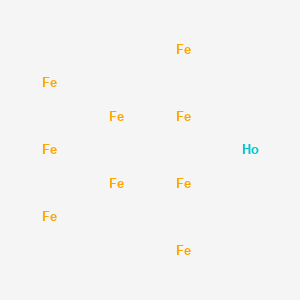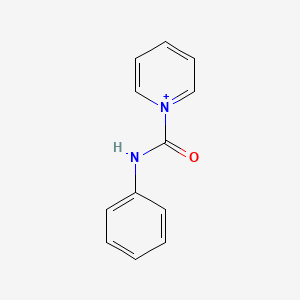
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both isocyanate and methoxy functional groups attached to a distannoxane core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane typically involves the reaction of tetrabutyl distannoxane with an isocyanate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides or other oxidized organotin compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is used as a reagent in organic synthesis, particularly in the formation of tin-containing polymers and materials
Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They can act as enzyme inhibitors or antimicrobial agents. the toxicity of organotin compounds limits their use in medical applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-linking processes. Its ability to facilitate these reactions makes it valuable in the production of plastics, coatings, and adhesives.
作用機序
The mechanism of action of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane involves its interaction with molecular targets through its isocyanate and methoxy functional groups. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is utilized in catalysis and polymerization processes. The methoxy group can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
1,1,3,3-Tetramethylbutyl isocyanate: Similar in structure but lacks the methoxy group.
1,1,3,3-Tetramethylbutyl isocyanide: Contains an isocyanide group instead of an isocyanate group.
1,1,3,3-Tetrabutyl-1-isocyanato-3-hydroxydistannoxane: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is unique due to the presence of both isocyanate and methoxy functional groups attached to a distannoxane core. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.
特性
CAS番号 |
170014-86-5 |
|---|---|
分子式 |
C18H39NO3Sn2 |
分子量 |
554.9 g/mol |
IUPAC名 |
dibutyl-[dibutyl(isocyanato)stannyl]oxy-methoxystannane |
InChI |
InChI=1S/4C4H9.CNO.CH3O.O.2Sn/c4*1-3-4-2;2-1-3;1-2;;;/h4*1,3-4H2,2H3;;1H3;;;/q;;;;2*-1;;2*+1 |
InChIキー |
PENLOABAPWUULB-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(N=C=O)O[Sn](CCCC)(CCCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)



![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)



